molecular formula C9H9NO B3049974 5,8-Dihydro-7(6H)-isoquinolinone CAS No. 228271-52-1

5,8-Dihydro-7(6H)-isoquinolinone

Cat. No. B3049974
CAS RN: 228271-52-1
M. Wt: 147.17 g/mol
InChI Key: DYHRRVJSLMPSNY-UHFFFAOYSA-N
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Description

5,8-Dihydro-7(6H)-isoquinolinone is a chemical compound that is widely used in scientific research due to its unique properties. It is a bicyclic compound that contains both a nitrogen and an oxygen atom in its structure. This compound is also known as tetrahydroisoquinolinone and is commonly abbreviated as THIQ.

Scientific Research Applications

Chemical Synthesis and Stereochemistry

5,8-Dihydro-7(6H)-isoquinolinone and its derivatives have been extensively studied in chemical synthesis. A notable research area is the hydrogenation of isoquinolinones, leading to various derivatives like 1,4-dihydro-3(2H)-isoquinolinones and tetrahydroisoquinolinones, which have significant implications in stereochemistry and conformational studies (Tóth et al., 1988).

Antitumor Applications

The compound and its derivatives have shown potential in antitumor applications. Novel tetrahydrobenzothienopyrimido isoquinolinone derivatives were synthesized and tested against human tumor cell lines, exhibiting satisfactory activity. This highlights the compound's potential in cancer research and therapy (Mahmoud et al., 2018).

Synthesis Methods

Researchers have also focused on developing various synthesis methods for isoquinolinone derivatives, which are crucial for their applications in medicinal chemistry. For example, the synthesis of dihydro-thiazolo[2,3-a]isoquinolinones indicates the compound's versatility in chemical synthesis (Rozwadowska & Sulima, 2001).

Radiopharmaceutical Research

In radiopharmaceutical research, derivatives of 5,8-Dihydro-7(6H)-isoquinolinone are used as tracers for imaging in positron emission tomography. This is significant in the study of diseases and drug monitoring (Miyake et al., 2000).

Neuroprotective Effects

The compound has shown neuroprotective effects, particularly in models of cerebral ischemia. This suggests its potential in treating neurological conditions and understanding brain injury mechanisms (Takahashi et al., 1997).

properties

IUPAC Name

6,8-dihydro-5H-isoquinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHRRVJSLMPSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607296
Record name 5,8-Dihydroisoquinolin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydro-7(6H)-isoquinolinone

CAS RN

228271-52-1
Record name 5,8-Dihydroisoquinolin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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